Disulfanediylbis(ethane-2,1-diyl) diacrylate
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Overview
Description
Disulfanediylbis(ethane-2,1-diyl) diacrylate is a chemical compound with the molecular formula C10H14O4S2 and a molecular weight of 262.346 g/mol . It is also known by its synonym, 2-(2-prop-2-enoyloxyethyldisulfanyl)ethyl prop-2-enoate . This compound is characterized by the presence of two acrylate groups and a disulfide linkage, making it a valuable monomer in polymer chemistry.
Preparation Methods
Disulfanediylbis(ethane-2,1-diyl) diacrylate can be synthesized through a reaction involving disulfide and acryloyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds at room temperature and involves the dissolution of disulfide and triethylamine in a solvent like tetrahydrofuran (THF). Acryloyl chloride is then added to the mixture, and the reaction is allowed to proceed under nitrogen atmosphere . The product is purified by washing with ether to remove unreacted monomers .
Chemical Reactions Analysis
Disulfanediylbis(ethane-2,1-diyl) diacrylate undergoes various chemical reactions, including:
Scientific Research Applications
Disulfanediylbis(ethane-2,1-diyl) diacrylate has several scientific research applications:
Polymer Chemistry: It serves as a monomer in the preparation of biodegradable and lipid-like highly branched poly(β-amino ester)s, which are used in genetic engineering of adipose-derived stem cells.
Biomedical Applications: The compound is utilized in the development of nanoparticles for drug delivery, particularly in cancer therapy.
Mechanism of Action
The mechanism of action of disulfanediylbis(ethane-2,1-diyl) diacrylate primarily involves its ability to form bioreducible polymers. These polymers can self-assemble with siRNA in aqueous conditions to form nanoparticles that exhibit environmentally triggered siRNA release upon entering the reducing environment of the cytosol . The disulfide linkages in the polymer backbone are cleaved in the presence of reducing agents, leading to the release of the encapsulated siRNA .
Comparison with Similar Compounds
Disulfanediylbis(ethane-2,1-diyl) diacrylate is unique due to its disulfide linkage and acrylate groups, which provide both bioreducibility and polymerizability. Similar compounds include:
Bisphenol A ethoxylate diacrylate: Another diacrylate monomer used in polymer chemistry.
Trimethylolpropane triacrylate: A triacrylate monomer used for creating cross-linked polymers.
2,2’-Dithiodiethanol Diacrylate: A compound with similar disulfide and acrylate functionalities.
These compounds share similar functionalities but differ in their specific applications and properties.
Properties
Molecular Formula |
C10H14O4S2 |
---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-(2-prop-2-enoyloxyethyldisulfanyl)ethyl prop-2-enoate |
InChI |
InChI=1S/C10H14O4S2/c1-3-9(11)13-5-7-15-16-8-6-14-10(12)4-2/h3-4H,1-2,5-8H2 |
InChI Key |
QBPLSNCUNPWENX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCSSCCOC(=O)C=C |
Origin of Product |
United States |
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